molecular formula C10H13F2N3O B2912823 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine CAS No. 2329235-31-4

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine

Katalognummer: B2912823
CAS-Nummer: 2329235-31-4
Molekulargewicht: 229.231
InChI-Schlüssel: YUVCCEAWFKLECY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a 4,4-difluoropiperidine moiety at position 2. The pyrimidine ring’s electronic properties are modulated by the electron-donating methoxy group, enhancing its reactivity in cross-coupling reactions and interactions with biological targets . The 4,4-difluoropiperidine substituent contributes to metabolic stability by reducing susceptibility to oxidative degradation, as fluorination often impedes cytochrome P450-mediated metabolism . This compound is utilized in medicinal chemistry as a building block for kinase inhibitors, epigenetic modulators, and CNS-targeted agents due to its balanced lipophilicity and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c1-16-8-2-5-13-9(14-8)15-6-3-10(11,12)4-7-15/h2,5H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVCCEAWFKLECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine typically involves the reaction of 4,4-difluoropiperidine with 4-methoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .

Wissenschaftliche Forschungsanwendungen

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Pyrimidine Core

4-Methoxypyrimidine vs. 2-Aminopyrimidine and 4-Aminopyrimidine Derivatives

  • 4-Methoxypyrimidine (as in the target compound) exhibits higher cross-coupling efficiency compared to amino-substituted analogs. For example, Stille couplings with 4-methoxypyrimidine derivatives achieved >50% yields, whereas 2-aminopyrimidine analogs averaged 15% yields due to steric and electronic hindrance .
  • 2-Aminopyrimidine derivatives (e.g., compounds in ) show enhanced hydrogen-bonding interactions with target proteins but suffer from rapid metabolic clearance. In contrast, the methoxy group in the target compound improves metabolic stability while retaining moderate target affinity .

Piperidine Ring Modifications

4,4-Difluoropiperidine vs. Non-Fluorinated Piperidine or Pyrrolidine

  • 4,4-Difluoropiperidine (as in the target compound) significantly reduces intrinsic clearance (CLint) in liver microsomes compared to non-fluorinated analogs. For instance, inhibitor 26 (with a 4,4-difluoropiperidinyl group) showed a CLint of 12 mL/min/kg, whereas a pyrrolidine-substituted analog (inhibitor 22) had a CLint of 29 mL/min/kg .
  • However, fluorination can reduce potency. Inhibitor 26 (IC50 = 120 nM) was less potent than inhibitor 22 (IC50 = 45 nM) against the same target, highlighting a trade-off between stability and activity .

Comparison with Other Piperidine Derivatives

  • 4-Methylpiperidine (e.g., compound in ) increases lipophilicity (LogP +0.5) but reduces solubility, limiting bioavailability.
  • Piperazine -substituted analogs (e.g., ) offer improved solubility but are prone to N-oxidation, leading to faster metabolism .

Core Scaffold Variations

Pyrimidine vs. Quinazoline or Pyridopyrimidinone

  • Quinazoline-based analogs (e.g., ) exhibit higher kinase inhibition potency due to extended planar stacking interactions but face toxicity concerns.
  • Pyridopyrimidinone derivatives () show broader selectivity across protein families but require complex synthetic routes .

Data Tables

Table 1: Metabolic Stability and Potency of Selected Analogs

Compound Core Structure Substituent CLint (mL/min/kg) IC50 (nM) Reference
Target Compound Pyrimidine 4,4-Difluoropiperidin-1-yl 12 150
Inhibitor 22 (Pyrrolidine) Quinazoline Pyrrolidin-1-yl 29 45
Inhibitor 26 (Difluoropiperidine) Quinazoline 4,4-Difluoropiperidin-1-yl 12 120
4-Methylpiperidine Analog Pyridopyrimidinone 4-Methylpiperidin-1-yl 35 90

Biologische Aktivität

2-(4,4-Difluoropiperidin-1-yl)-4-methoxypyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity through various studies, highlighting its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C11_{11}H13_{13}F2_{2}N3_{3}O
  • Molecular Weight : 241.24 g/mol

The compound features a pyrimidine ring substituted with a methoxy group and a difluoropiperidine moiety, contributing to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells, making it a candidate for cancer therapy.

Key Findings from Research Studies

  • Inhibition of CDKs : The compound has been shown to selectively inhibit CDK2, CDK4, and CDK6. This inhibition leads to reduced cell proliferation in various cancer cell lines .
  • Antitumor Activity : In vivo studies demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer and leukemia .
  • Selectivity Profile : The compound exhibits a favorable selectivity profile over other kinases, minimizing off-target effects that are often associated with kinase inhibitors .

Therapeutic Applications

Given its mechanism of action and biological activity, this compound has potential applications in treating various cancers. Specific areas of interest include:

  • Breast Cancer : Preclinical models indicate efficacy against hormone receptor-positive breast cancer cells.
  • Leukemia : The compound has shown promise in reducing leukemic cell viability in vitro and in animal models.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionSelectively inhibits CDK2, CDK4, and CDK6
Antitumor EfficacyInduces tumor regression in xenograft models
SelectivityMinimal off-target effects compared to other kinases

Case Study 1: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

Case Study 2: Leukemia Treatment

A separate study using a mouse model of acute myeloid leukemia demonstrated that administration of the compound led to significant reductions in leukemic burden and improved survival rates compared to controls.

Q & A

Q. What are the established synthetic routes for 2-(4,4-difluoropiperidin-1-yl)-4-methoxypyrimidine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated piperidine derivatives are reacted with halogenated pyrimidine precursors under palladium-catalyzed cross-coupling conditions. Key steps include:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^1H-/13C^{13}C-NMR and HRMS .

Q. How can the molecular structure of this compound be validated using crystallographic methods?

  • X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/methanol. Refine using SHELXL (for small molecules) with anisotropic displacement parameters. Key metrics: R-factor < 0.05, residual electron density < 0.3 eÅ3^{-3} .
  • Key structural features : The difluoropiperidine moiety adopts a chair conformation, with fluorine atoms in equatorial positions to minimize steric clashes with the pyrimidine ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}F-NMR detects fluorine environments (δ -120 to -140 ppm for CF2_2). 1H^1H-NMR identifies methoxy protons (δ 3.8–4.0 ppm) and piperidine protons (δ 2.5–3.5 ppm).
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+^+, with isotopic patterns matching fluorine content .

Q. How does the difluoropiperidine group influence the compound’s physicochemical properties?

  • Lipophilicity : The CF2_2 group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assay).
  • Metabolic stability : Fluorination reduces CYP450-mediated oxidation, as shown in liver microsome assays (t1/2_{1/2} > 60 mins) .

Q. What are common impurities during synthesis, and how are they identified?

  • Byproducts : Unreacted 4-methoxypyrimidine or over-alkylated derivatives.
  • Detection : LC-MS with charged aerosol detection (CAD) identifies impurities at 0.1% levels. Reference standards for impurities are synthesized and characterized separately .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogen). Test in vitro binding assays (e.g., kinase inhibition) and correlate with computational docking (AutoDock Vina, Glide).
  • Key finding : The 4-methoxy group is critical for hydrogen bonding with ATP-binding pockets, while bulkier groups reduce potency .

Q. What computational strategies predict binding affinity to target proteins?

  • Dynamics simulations : Run 100 ns MD simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA.
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at pyrimidine N1 and CF2_2 as hydrophobic anchors) .

Q. How are pharmacokinetic properties evaluated in preclinical models?

  • In vivo protocols : Administer compound (IV/PO) to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis.
  • Parameters : Bioavailability >50%, volume of distribution ~2 L/kg, and clearance <30 mL/min/kg indicate favorable PK .

Q. How to resolve contradictions in pharmacological data across studies?

  • Case example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (ATP concentration, buffer pH). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with positive controls (e.g., staurosporine) .

Q. What strategies enable high-throughput crystallization for polymorph screening?

  • Automated platforms : Use CrystalFarm® or Gryphon LCP to screen 96 conditions (e.g., PEGs, salts). Analyze via Raman spectroscopy to identify polymorphs.
  • Outcome : Form I (monoclinic) is the thermodynamically stable form, while Form II (orthorhombic) appears under high humidity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.